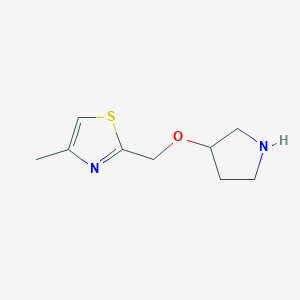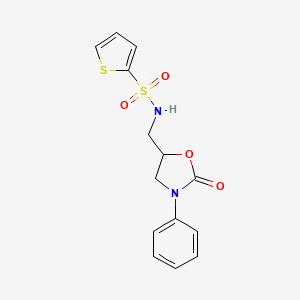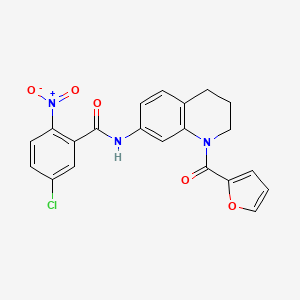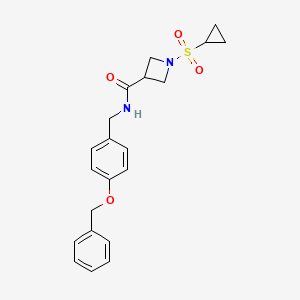![molecular formula C17H21N7O3 B2860862 2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide CAS No. 1014012-48-6](/img/structure/B2860862.png)
2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are found in many biological molecules such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the addition of the methyl, propenyl, and trimethylpyrazolyl groups, and the formation of the acetamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring provides a rigid, planar structure, while the various side groups would add complexity and potentially affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the acetamide group might be susceptible to hydrolysis, while the propenyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Green Synthesis of Analgesics and Antipyretics
A study demonstrates the environmentally friendly synthesis of potential analgesic and antipyretic compounds, showcasing a methodology that could potentially be applied to synthesize analogs of the mentioned compound for similar applications. This research highlights the importance of green chemistry in the development of pharmaceuticals, providing a pathway that minimizes environmental impact while exploring therapeutic potentials (Reddy, Ramana Reddy, & Dubey, 2014).
Sugar Derivatives and Carbonyl Compound Detection
Another study focuses on the synthesis and application of sugar derivatives, which are critical in various biological processes and drug development. This research could inform methods for modifying or synthesizing compounds similar to the one , potentially for use in biological assays or as part of drug development efforts (Jeanloz, Walker, & Sinaỹ, 1968).
Synthesis of N-Acetyl-3-O-Methyllactosamine
The synthesis of specific glycosides, such as N-acetyl-3-O-methyllactosamine, offers a glimpse into the complex chemistry involved in the production of bioactive compounds. This type of research could be relevant for understanding how to manipulate the structure of the mentioned compound for specific scientific applications, particularly in the realm of biochemistry and molecular biology (Matta, Vig, & Abbas, 1984).
Sensitivity Improvement in Environmental Analysis
The development of a new fluorescent probe for the sensitive detection of carbonyl compounds highlights the interdisciplinary applications of chemical research, encompassing environmental science, analytical chemistry, and possibly pharmacology. This illustrates the potential for compounds like the one to be used in analytical applications or as part of environmental monitoring efforts (Houdier, Perrier, Defrancq, & Legrand, 2000).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3/c1-6-7-22-13-14(19-16(22)24-11(4)9(2)10(3)20-24)21(5)17(27)23(15(13)26)8-12(18)25/h6H,1,7-8H2,2-5H3,(H2,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKVSQHFSNJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)
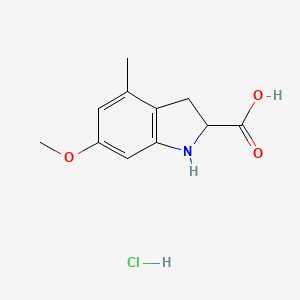
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)
![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)
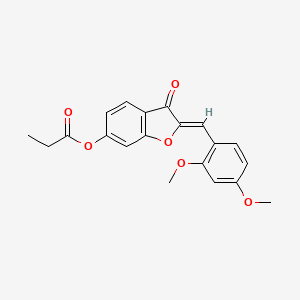

![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate](/img/structure/B2860794.png)
